molecular formula C23H19Cl2NO2 B2768431 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide CAS No. 921580-15-6

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2768431
CAS No.: 921580-15-6
M. Wt: 412.31
InChI Key: BJAPMKOYRZXNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 2,5-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing chlorine atoms.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-14-7-8-15(2)16(11-14)12-22(27)26-21-10-9-17(24)13-19(21)23(28)18-5-3-4-6-20(18)25/h3-11,13H,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPMKOYRZXNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.